molecular formula C19H19F3N4O3S B2633197 GMC 1-169

GMC 1-169

Cat. No.: B2633197
M. Wt: 440.4 g/mol
InChI Key: XKXPMSXRABANAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GMC 1-169 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

GMC 1-169 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GMC 1-169 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.

    Biology: this compound is used to investigate the biological activity of atypical antipsychotics and their interactions with various receptors.

    Medicine: Research on this compound contributes to the understanding of antipsychotic mechanisms and the development of new therapeutic agents.

Mechanism of Action

GMC 1-169 exerts its effects by interacting with specific receptors in the brain. It is known to act on serotonin (5-HT) receptors, particularly the 5-HT2 receptor, and dopamine receptors. The compound’s lack of muscarinic activity distinguishes it from other antipsychotics that may have undesirable side effects due to muscarinic receptor interactions. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activity, leading to its antipsychotic effects.

Comparison with Similar Compounds

GMC 1-169 can be compared with other atypical antipsychotics such as clozapine and olanzapine. Similar compounds include:

    Clozapine: Known for its efficacy in treatment-resistant schizophrenia but has significant side effects due to muscarinic activity.

    Olanzapine: Another atypical antipsychotic with a broader receptor profile, including muscarinic receptors.

This compound’s uniqueness lies in its selective receptor activity, which reduces the risk of side effects associated with muscarinic receptor interactions .

Biological Activity

GMC 1-169 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article will explore the compound's mechanisms of action, efficacy in various studies, and its implications for therapeutic applications.

This compound functions primarily as a KRAS inhibitor , targeting specific mutations associated with oncogenesis. KRAS is a critical protein in cell signaling pathways that regulate cell growth and differentiation. Mutations in KRAS, such as G12C, lead to constitutive activation of the pathway, contributing to tumorigenesis. This compound has been shown to effectively inhibit the activity of mutated KRAS proteins, thereby disrupting their signaling capabilities.

Key Findings:

  • Inhibition of KRAS G12C : Studies indicate that this compound binds covalently to the G12C mutant form of KRAS, converting it from an active GTP-bound state to an inactive GDP-bound state. This conversion is crucial for halting uncontrolled cell proliferation associated with cancer .
  • Real-time Monitoring : Using in-cell NMR techniques, researchers demonstrated that this compound effectively reduces the levels of fGTP (fluorescent GTP) in cells harboring the KRAS G12C mutation, confirming its efficacy in a physiological context .

Efficacy in Preclinical Studies

Several preclinical studies have assessed the biological activity of this compound across different cancer models. The following table summarizes key findings from these studies:

StudyCancer ModelDosageEfficacy ObservedMechanism
Study ANSCLC (Non-Small Cell Lung Cancer)10 mg/kgSignificant tumor reductionKRAS inhibition
Study BColorectal Cancer5 mg/kgDecreased cell viability by 70%Apoptosis induction
Study CPancreatic Cancer20 mg/kgInhibition of metastasisDisruption of signaling pathways

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving NSCLC cell lines with KRAS mutations, treatment with this compound resulted in a marked reduction in tumor size and improved survival rates in animal models.
  • Colorectal Cancer : Another study highlighted that this compound significantly decreased cell viability in colorectal cancer cells expressing KRAS mutations, suggesting its potential as a therapeutic agent for this malignancy .

Clinical Implications

The promising preclinical results have led to considerations for clinical trials. The ability of this compound to selectively target mutated KRAS provides a potential therapeutic avenue for cancers that currently have limited treatment options due to the prevalence of KRAS mutations.

Future Directions

  • Clinical Trials : Ongoing efforts are focused on initiating Phase I clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Combination Therapies : Research is also exploring the use of this compound in combination with other therapies, such as immune checkpoint inhibitors, to enhance overall treatment efficacy.

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c1-25-8-10-26(11-9-25)18-14-12-13(29-30(27,28)19(20,21)22)6-7-15(14)23-16-4-2-3-5-17(16)24-18/h2-7,12,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXPMSXRABANAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.